Tmb-PS
Overview
Description
TMB-PS, also known as 3-[(4’-amino-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4-yl)amino]-1-propanesulfonic acid, is a chromogenic reagent used for the detection of hydrogen peroxide in enzymatic analysis of body fluids . It is a white to pale yellow crystalline solid .
Synthesis Analysis
While specific synthesis details for TMB-PS were not found, a related compound, Schiff Base–TMB, was synthesized from the starting material ethyl acrylate ester derivative .Molecular Structure Analysis
The molecular structure of TMB-PS is represented by the InChI code: 1S/C19H26N2O3S/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24) .Chemical Reactions Analysis
TMB-PS reacts with various reactive oxygen species (ROS) and reactive nitrogen species (RNS) to produce colored molecules. This reaction is pH-dependent and involves a multi-step oxidation process .Physical And Chemical Properties Analysis
TMB-PS has a molecular weight of 362.49 . It is soluble in water and can be used under neutral, acidic, and alkaline conditions .Scientific Research Applications
TMB-based Sensing Probes
- Scientific Field : Analytical Chemistry
- Application Summary : TMB and its derivatives are used as enzyme catalytic substrates. Two TMB derivatives, TMBS and TMBB, were synthesized and used as sensing probes .
- Methods of Application : The derivatives were synthesized via a one-step condensation reaction between the –NH2 group of TMB and the –CHO group of salicylaldehyde or benzaldehyde .
- Results : The probes showed dual-modal signal responses, fluorescence and UV-vis absorption, towards pH. They were used to monitor pH in Chinese rice vinegar and lemon juice samples. They were also used to detect CO2 and β-D-glucose .
Acoustogenic Photoacoustic Probe for Reactive Oxygen Species Detection
- Scientific Field : Photoacoustic Imaging
- Application Summary : TMB is used as an acoustogenic photoacoustic probe for detecting reactive oxygen and nitrogen species (ROS/RNS) .
- Methods of Application : TMB reacts with various ROS/RNS to produce a distinctive blue color upon oxidation .
- Results : TMB was found to react with hypochlorite, hydrogen peroxide, singlet oxygen, and nitrogen dioxide to produce the blue oxidation product .
TMBur: A Distributable Tumor Mutation Burden Approach for Whole Genome Sequencing
- Scientific Field : Genomics
- Application Summary : TMBur is a distributable tumor mutation burden approach for whole genome sequencing. Tumor mutation burden (TMB) is a key characteristic used in a tumor-type agnostic context to inform the use of immune checkpoint inhibitors (ICI) .
- Methods of Application : TMBur performs all analysis steps to generate TMB estimates directly from fastq files, incorporating somatic variant calling with Manta, Strelka2, and Mutect2, and microsatellite instability profiling with MSISensor .
- Results : TMBur produced identical TMB estimates across replicates and at multiple analysis centres. The clinical utility of TMBur-derived TMB estimates were validated, with a genomic TMB ≥10/Mb demonstrating improved time to progression .
Tumor Mutational Burden Predicts the Efficacy of Pembrolizumab Monotherapy
- Scientific Field : Oncology
- Application Summary : Tumor mutational burden (TMB) predicts the efficacy of pembrolizumab monotherapy in participants with previously treated advanced solid tumors .
- Methods of Application : TMB was assessed in formalin-fixed, paraffin-embedded pretreatment tumor samples by whole-exome sequencing. High TMB was defined as ≥175 mutations/exome .
- Results : Among the pembrolizumab-treated participants, the objective response rate (ORR) was 31.4% in the participants with TMB ≥175 mutations/exome and 9.5% in the participants with TMB <175 mutations/exome .
TMBur: A Distributable Tumor Mutation Burden Approach for Whole Genome Sequencing
- Scientific Field : Genomics
- Application Summary : TMBur is a distributable tumor mutation burden approach for whole genome sequencing. Tumor mutation burden (TMB) is a key characteristic used in a tumor-type agnostic context to inform the use of immune checkpoint inhibitors (ICI) .
- Methods of Application : TMBur performs all analysis steps to generate TMB estimates directly from fastq files, incorporating somatic variant calling with Manta, Strelka2, and Mutect2, and microsatellite instability profiling with MSISensor .
- Results : TMBur produced identical TMB estimates across replicates and at multiple analysis centres. The clinical utility of TMBur-derived TMB estimates were validated, with a genomic TMB ≥10/Mb demonstrating improved time to progression .
Establishing Guidelines to Harmonize Tumor Mutational Burden (TMB)
- Scientific Field : Oncology
- Application Summary : This study aims to characterize the theoretical variability of panel-based TMB estimates, and provides guidelines on TMB reporting, analytic validation requirements and reference standard alignment in order to maintain consistency of TMB estimation across platforms .
- Methods of Application : Eleven laboratories used WES data from The Cancer Genome Atlas Multi-Center Mutation calling in Multiple Cancers (MC3) samples and calculated TMB from the subset of the exome restricted to the genes covered by their targeted panel using their own bioinformatics pipeline (panel TMB) .
- Results : Study results demonstrated that variability within and between panel TMB values increases as the WES TMB values increase .
Safety And Hazards
Future Directions
The TMB-PS market is expected to grow due to increasing demand for sustainable and eco-friendly solutions in the energy sector. It is being adopted for the conversion of biomass into biofuels and other valuable products . The market growth is also influenced by the increasing focus on circular economy principles and sustainable resource management .
properties
IUPAC Name |
3-[4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylanilino]propane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNAFYJQMXPVSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)NCCCS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tmb-PS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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